![molecular formula C17H18N6O5 B2815205 ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate CAS No. 863019-72-1](/img/structure/B2815205.png)

ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

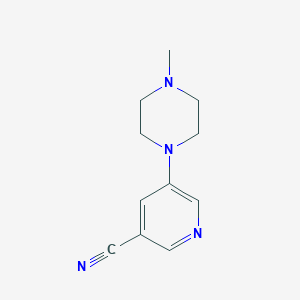

Ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate is a useful research compound. Its molecular formula is C17H18N6O5 and its molecular weight is 386.368. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The 1,2,3-triazole motif has found applications in drug discovery and development. It is present in experimental drug candidates and approved drugs. For instance, tazobactam, cefatrizine, and ru namide (Chart 1) contain this structural element. Researchers have utilized the copper-catalyzed 1,3-dipolar Huisgen cycloaddition (CuAAC) reaction to synthesize 1,2,3-triazoles with high regioselectivity and yield. This reaction has been widely employed in bioconjugation chemistry, dendrimer synthesis, peptidomimetics, and materials science .

Antiepileptic Agents

The developed methodology for 1,2,3-triazole synthesis has been used to create an antiepileptic agent, ru namide, with a remarkable 96% isolated yield. This compound demonstrates the potential of 1,2,3-triazoles in the field of neurological disorders .

Bioisosteric Replacement

The 1,2,3-triazole scaffold has been explored as a bioisostere for purines, carboxylic acids, and N-acetylated lysine. Researchers investigate its use as a replacement for other functional groups in drug design and optimization .

Click Chemistry

The CuAAC reaction, often referred to as a ‘click reaction,’ has been pivotal in the synthesis of 1,2,3-triazoles. Its reliable and high-yielding process has enabled the rapid construction of diverse triazole derivatives. Researchers continue to explore its applications in various fields .

Mechanism of Action

Target of Action

It is suggested that it may have potential inhibitory effects on certain enzymes .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding . The nitrogen atom in the pyridine ring may form a hydrogen bond with a methionine residue (Met332) in the target protein .

Biochemical Pathways

Given its potential inhibitory effects, it may impact the pathways associated with the target enzymes .

Result of Action

It is suggested that the compound may have antiproliferative activities against certain cancer cell lines .

Action Environment

It is known that the compound is oil-soluble and is added to sunscreen products to absorb uvb and uva rays . Its absorption peaks are at wavelengths of 310 and 340 nanometers .

properties

IUPAC Name |

ethyl 2-[[2-[3-(3-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O5/c1-3-28-14(25)8-18-13(24)9-22-10-19-16-15(17(22)26)20-21-23(16)11-5-4-6-12(7-11)27-2/h4-7,10H,3,8-9H2,1-2H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQXKQXSBCZCLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,7-dichloro-6-methoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2815123.png)

![Tert-butyl 3-[(but-2-ynoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2815125.png)

![N-[(1R)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2815130.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2815134.png)

![N-[3-(hydroxymethyl)phenyl]benzamide](/img/structure/B2815137.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate](/img/structure/B2815142.png)

![3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2815144.png)

![6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2815145.png)